3-Bromo-5-[(cyclopropylamino)methyl]aniline is an organic compound characterized by the molecular formula . It features a bromine atom at the 3-position and a cyclopropylamino group at the 5-position of the aniline ring. This unique structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .
The products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation may produce nitroaniline derivatives, while reduction can yield various amines.
Research indicates that 3-Bromo-5-[(cyclopropylamino)methyl]aniline exhibits potential biological activities. Its unique structural features may allow it to interact with specific molecular targets, influencing biological pathways. While detailed studies are ongoing, preliminary findings suggest that it could have applications in pharmacology, particularly as a pharmaceutical intermediate or active ingredient due to its interaction with biomolecules .
The synthesis of 3-Bromo-5-[(cyclopropylamino)methyl]aniline typically involves:
In industrial settings, large-scale production may utilize optimized bromination and amination processes. Continuous flow reactors and advanced purification techniques are employed to ensure high yield and quality of the final product.
3-Bromo-5-[(cyclopropylamino)methyl]aniline has diverse applications:
The mechanism of action for 3-Bromo-5-[(cyclopropylamino)methyl]aniline involves its interaction with specific molecular targets such as enzymes or receptors. The compound's bromine and cyclopropylamino groups play significant roles in its reactivity and binding affinity, potentially leading to various biological effects. Further studies are necessary to elucidate the exact pathways involved in its biological activity .
3-Bromo-5-[(cyclopropylamino)methyl]aniline is unique due to the specific positioning of its functional groups, which impart distinct chemical and biological properties. This uniqueness enhances its value for research and industrial applications, setting it apart from similar compounds .
The synthesis of 3-Bromo-5-[(cyclopropylamino)methyl]aniline requires careful consideration of multi-step organic synthesis protocols that enable the construction of the carbon framework while introducing the desired functional groups [1]. Multi-step synthesis of any organic compound requires the chemist to accomplish three related tasks: constructing the carbon framework, introducing or transforming functional groups, and exercising selective stereocontrol at all stages [1]. The synthesis of this particular brominated aniline derivative involves sequential transformations that must be integrated and correlated in an overall strategic plan [1].
The bromination of aniline derivatives presents significant challenges due to the electron-rich nature of the aromatic ring and the directing effects of the amino group [2] [3]. Direct bromination of aniline produces a variety of polybrominated and oxidized products, making selective bromination difficult to achieve [4] [3]. In acid solution, the anilinium ion is formed, and this charged group acts as a deactivator and a meta director, complicating regioselective bromination [4] [3].
Several effective bromination strategies have been developed to overcome these challenges. The modified Sandmeyer reaction represents one of the most reliable approaches for introducing bromine into aniline derivatives [5]. This metal-free synthesis involves the treatment of aniline derivatives with sodium nitrite and hydrobromic acid at low temperatures, followed by molecular bromine addition [5]. The reaction proceeds through diazonium salt formation without isolation, affording aryl bromides in moderate to excellent yields with short reaction times and simple workup procedures [5].
Table 1: Bromination Strategies for Aniline Derivatives
| Method | Reaction Conditions | Selectivity | Yield (%) |
|---|---|---|---|
| Direct Molecular Bromine | 48% HBr, 0-5°C, then Br2 | Poor - Multiple products | 30-60 |
| Modified Sandmeyer Reaction | NaNO2/48% HBr, 0-5°C, Br2, RT, 12h | Good - Regioselective | 65-85 |
| N-Bromosuccinimide (NBS) | NBS, Lewis acid catalyst, RT | Moderate - Depends on catalyst | 45-75 |
| Eosin Y/Selectfluor System | Eosin Y, Selectfluor, RT, 1h | Excellent - Para-selective | 85-98 |
| Metal-Free HBr/NaNO2 Method | NaNO2, 48% HBr, Br2, ambient temperature | Good - Single product | 70-90 |
The Eosin Y/Selectfluor system represents a particularly innovative approach for para-selective bromination of aniline derivatives [6] [7]. This mild, metal-free method employs the organic dye Eosin Y as the bromine source in combination with Selectfluor, achieving excellent para-selectivity with yields ranging from 85-98% [6] [7]. The reaction proceeds smoothly at room temperature and completes within a short time, making it neither air nor moisture sensitive [6] [7]. Mechanistic studies indicate a radical pathway involving the formation of an in situ generated brominating reagent termed "Selectbrom" [7].
The protection-deprotection strategy offers another viable route for regioselective bromination [2] [3]. This approach involves acetylation of aniline to form acetanilide, followed by bromination and subsequent hydrolysis [2] [3]. The acetyl group prevents oxidation and directs substitution largely to the para position, with a second substitution occurring ortho to the acetamido group [4] [3]. This sequence has been performed successfully by numerous researchers with completion times of approximately 33.5 hours and reasonable yields of the final product [4] [3].
The introduction of the cyclopropylamino methyl group represents a critical step in the synthesis of 3-Bromo-5-[(cyclopropylamino)methyl]aniline [8] [9]. Cyclopropylamine derivatives are versatile building blocks for nitrogen-containing compounds due to the heightened reactivity enabled by the cyclopropyl group's ring strain [8] [9]. The ring strain energy can be harvested to break strong carbon-carbon bonds and reveal reactive intermediates for further functionalization [8] [9].
The Mannich reaction constitutes one of the most fundamental approaches for aminomethylation [10] [11] [12]. This three-component organic reaction involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine [10] [12]. The reaction mechanism proceeds through two distinct steps: formation of an iminium ion from the reaction between formaldehyde and amine, followed by nucleophilic attack of the enol form of the carbonyl compound on the iminium ion [10]. The final product is a beta-amino-carbonyl compound, also known as a Mannich base [10] [12].
Table 2: Aminomethylation Techniques Using Cyclopropylamine
| Technique | Reagents | Temperature (°C) | Reaction Time | Typical Yield (%) |
|---|---|---|---|---|
| Mannich Reaction | Formaldehyde, Amine, Acid catalyst | 0-25 | 4-24 hours | 60-85 |
| Reductive Amination | Aldehyde/Ketone, Amine, NaBH4 | 20-60 | 2-12 hours | 70-95 |
| N-Aminomethylation with DCM | DCM, NaH, Ultrasound promotion | 25-40 | 1-6 hours | 65-90 |
| Benzylamine-Borane Method | Benzylamine-borane, Molecular sieves | 20-50 | 3-8 hours | 75-90 |
| Formaldehyde/Zinc Reduction | Aqueous formaldehyde, Zinc metal | 25-40 | 6-18 hours | 55-80 |
Reductive amination provides an alternative and often superior method for generating amines from aldehydes or ketones [13] [14]. This process occurs through a two-step in situ reaction where an iminium intermediate is formed when the carbonyl compound condenses with ammonia or a primary or secondary amine, followed by reduction using a reducing agent present in the reaction mixture [13]. Benzylamine-borane has emerged as an effective reducing agent for this transformation, offering mild conditions and air-stable storage properties [13].
Advanced aminomethylation protocols have been developed using dichloromethane as a methylene source [11]. This ultrasound-promoted N-aminomethylation can be achieved in basic medium using sodium hydride and dichloromethane as the C1 donor source [11]. This innovative approach results in good to excellent yields of multifunctional derivatives and is applicable to various aza-heterocyclic compounds [11].
The difunctionalization of cyclopropyl amines represents a specialized approach for introducing multiple functional groups [8]. N-Iodosuccinimide or in situ formed cyanogen iodide can be employed as electrophilic iodinating reagents in conjunction with trimethylsilyl cyanide to furnish multiple pairs of functional groups disposed in a 1,3-manner [8]. This two-electron ring opening pathway overcomes constraints associated with monocyclic tertiary cyclopropylamines [8].
Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the regioselective bromination of aromatic compounds [15] [16] [17]. The mechanochemical approach using palladium acetate precatalyst in the presence of p-toluenesulfonic acid enables the formation of active palladium species that catalyze the halogenation of aromatic substrates [15] [16]. Detailed mechanistic studies using in situ Raman monitoring have revealed the nature of the catalytically active palladium(II) species and intermediates [15] [16].
The palladium(II)-catalyzed regioselective ortho-C-H bromination of arylacetamides represents a significant advancement in directed C-H functionalization [17]. This transformation utilizes N-halosuccinimides as halogenating agents and proceeds through the formation of imidic acid in situ from primary amides under Brønsted acid conditions [17]. The imidic acid serves as the directing group and aids in the stabilization of palladacycles, driving regioselective C-X bond formation [17].
Quantum-chemical density functional theory modeling has characterized three distinct reaction mechanisms for palladium-catalyzed bromination [15] [16]. The first mechanism proceeds through oxidative addition of bromine to the palladium atom followed by reductive elimination. The second involves the barrierless migration of Br+ with protonated N-bromosuccinimide. The third mechanism involves direct bromine migration from N-bromosuccinimide to the activated carbon atom with remote assistance from the palladium center [15] [16].
The palladium-catalyzed system offers several advantages including weak coordination requirements, the use of ubiquitous primary amides for challenging C-H functionalization, simple catalytic systems, and wide substrate scope [17]. The halogenated amide derivatives produced can be transformed into a variety of valuable synthons for further synthetic elaboration [17].
Acid-mediated regioselective bromination represents a complementary approach to palladium catalysis for achieving selective bromination patterns [18] [19]. The enhancement of aromatic bromination reactivity through halogen bonding with lactic acid derivatives has been demonstrated as an effective strategy [19]. Several structural analogues of lactic acid affect the efficiency of aromatic brominations, presumably through Lewis acid/base halogen-bonding interactions [19].
Computational results demonstrate that Lewis basic additives interact with N-bromosuccinimide to increase the electropositive character of bromine prior to electrophilic transfer [19]. Rate comparisons of aromatic brominations show significant reactivity enhancement through catalytic additives capable of halogen bonding [19]. An optimized procedure using catalytic mandelic acid under aqueous conditions at room temperature promotes aromatic bromination on various arene substrates with complete regioselectivity [19].
The sustainable aerobic bromination system provides controllable chemoselectivity through variation of reagent amounts and reaction temperature [18]. The chemoselectivity can be controlled simply by changing the amount of bromide sources and reaction temperature under mild conditions [18]. This system demonstrates the potential for mono-, di-, and tribromination depending on the specific reaction parameters employed [18].
Brønsted acid activation of N-halosuccinimides represents a fundamental mechanism for enhancing bromination reactivity [17] [19]. The coordination of acid additives to the halogenating reagent increases the electrophilic character of the halogen, facilitating transfer to electron-rich aromatic substrates [19]. This approach has proven particularly effective for substrates that are not sufficiently reactive under standard bromination conditions [19].
Continuous flow chemistry has revolutionized the approach to multi-step organic synthesis by enabling the combination of multiple synthetic steps into a single continuous reactor network [20] [21] [22] [23]. This technology circumvents the need to isolate intermediate products and offers significant advantages over traditional batch processes including smaller reactor requirements, faster heating and cooling rates, and reduced unit operations [20] [22].
Table 3: Continuous Flow Reactor Applications
| Reactor Type | Application | Residence Time | Temperature Range (°C) | Throughput |
|---|---|---|---|---|
| Plug Flow Reactor (PFR) | Sequential bromination reactions | 15 seconds - 30 minutes | 0-200 | High |
| Continuous Stirred Tank Reactor (CSTR) | Biphasic bromination with gas evolution | 2-60 minutes | 25-160 | Medium-High |
| Packed Bed Reactor (PBR) | Solid-supported catalyst systems | 5-120 minutes | 50-300 | Medium |
| Microstructured Reactor | Photochemical bromination | 15 seconds - 10 minutes | 20-80 | Very High |
| Screw Reactor | Solvent-free mechanochemical synthesis | 15 seconds - 5 minutes | 0-160 | Medium |
Continuous photochemical benzylic bromination using in situ generated bromine represents a particularly relevant application for brominated aniline synthesis [21]. The optimization of the bromine generator enables highly efficient mass utilization through hydrobromic acid recycling, coupled with fast interphase transfer within microstructured photochemical reactors [21]. Process intensification, including complete removal of organic solvent, allows reduction in process mass intensity from 13.25 to 4.33 [21].
The continuous-flow photo-bromination using N-bromosuccinimide demonstrates the potential for scalable bromination processes [24]. This system provides independent control of light intensity, wavelength, and reaction temperature, enabling exceptional control over the reaction [24]. Optimal conditions of 20°C and 10 minutes residence time using light-emitting diode arrays at 405 nm wavelength with acetonitrile as solvent have been established [24].
Screw reactors enable continuous flow solvent-free organic synthesis involving solid reactants and products [20]. These reactors can be operated at different temperatures ranging from 0°C to 160°C and over a range of rotation speeds for changing residence times from 15 seconds to 300 seconds [20]. This mechanochemical approach achieves maximum conversion while using minimal solvents or solvent-free conditions [20].
The integration of continuous flow reaction with purification represents a significant advancement in process efficiency [24]. The combination with in-line continuous flow liquid-liquid extraction and separation systems using membrane separators demonstrates the potential for continuous flow reaction with purification in an integrated multi-stage operation with minimal manual handling [24].
The purification of brominated aniline derivatives presents unique challenges due to their structural similarities and comparable solubilities [25] [26] [27]. Traditional purification methods often struggle with the separation of closely related brominated compounds, necessitating the development of specialized chromatographic techniques [26] [28].
Table 4: Purification Methods and Chromatographic Efficiency
| Method | Purity Achieved (%) | Recovery Yield (%) | Scale Limitations | Cost Factor |
|---|---|---|---|---|
| Column Chromatography (Silica) | 85-95 | 70-85 | Laboratory to pilot | Medium |
| Recrystallization (Ethanol) | 90-98 | 60-80 | Laboratory to production | Low |
| HPLC Purification | 95-99.5 | 80-95 | Analytical to semi-prep | High |
| Reversed-Phase Chromatography | 92-98 | 75-90 | Laboratory scale | High |
| Continuous Crystallization | 88-95 | 85-95 | Pilot to production | Medium |
Column chromatography using silica gel or alumina represents the most commonly employed purification technique for brominated compounds [28]. The same principles used in thin layer chromatography can be applied on a larger scale by packing these materials into vertical glass columns [28]. Various sizes of chromatography columns are used depending on the scale of purification required [28].
High-performance liquid chromatography provides superior separation capabilities for closely related brominated compounds [29]. The capacity to scale up separations from analytical to semi-preparative columns enables higher throughput separations on preparative scales [29]. Analytical methods can be successfully transferred and scaled up 50-fold using modern purification systems [29].
Recrystallization remains a fundamental purification technique for brominated anilines [30] [27]. The process involves dissolving the crude product in hot solvent followed by controlled cooling to induce crystallization [30]. Different solvents may be required depending on the specific brominated product, with 95% ethanol being commonly employed for brominated aniline derivatives [30].
Reversed-phase chromatography using specialized stationary phases has proven particularly effective for the separation of highly structurally similar brominated compounds [26]. This technique demonstrates applicability for the separation of brominated biphenyl congeners that cannot be separated by conventional alumina chromatography or recrystallization [26].
Continuous crystallization represents an emerging technology for industrial-scale purification of brominated compounds [25]. This approach involves contacting the compound with solvents having specific boiling point ranges, heating the mixture above the solvent boiling point in closed systems to form solutions, followed by controlled cooling to recrystallize the compound [25] [27]. The process can be repeated multiple times to achieve further purification of halogenated aromatic compounds [25] [27].
The solubility profile of 3-Bromo-5-[(cyclopropylamino)methyl]aniline is fundamentally influenced by its molecular architecture, which incorporates both hydrophilic and hydrophobic structural elements. The compound exhibits a calculated octanol-water partition coefficient (XLogP3-AA) of 1.9 [1], indicating moderate lipophilicity that significantly affects its dissolution behavior across various solvent systems.
Aniline derivatives demonstrate characteristic solubility patterns that are well-documented in the literature. Primary aromatic amines, including substituted anilines, are generally soluble in organic solvents such as alcohol, ether, and benzene due to the relatively low polarity of amine functional groups and weaker intermolecular hydrogen bonding compared to other heteroatom-containing compounds [2]. This fundamental principle extends to brominated aniline derivatives, where the introduction of halogen substituents can modulate solubility characteristics.
The presence of the bromine substituent at the 3-position of the aromatic ring in 3-Bromo-5-[(cyclopropylamino)methyl]aniline contributes to increased molecular weight (241.13 g/mol) [1] and altered electronic distribution, which typically enhances solubility in non-polar and moderately polar organic solvents. Brominated aromatic compounds often exhibit enhanced dissolution in dichloromethane, chloroform, and other halogenated solvents due to favorable halogen-halogen interactions and similar polarizability characteristics [3].
The cyclopropylamino methyl substituent at the 5-position introduces additional complexity to the solubility profile. Cyclopropyl groups are known to impart unique steric and electronic properties due to their high ring strain (approximately 27 kcal/mol) [4]. This structural feature can influence intermolecular interactions and molecular packing, thereby affecting dissolution behavior in various solvent systems.
Compounds containing cyclopropyl substituents typically demonstrate enhanced solubility in polar aprotic solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide due to favorable dipole-dipole interactions [5]. The cyclopropylamino methyl linkage provides rotational flexibility (rotatable bond count of 3) [1], which can facilitate conformational adaptation to different solvent environments.
Based on the structural analysis and literature precedent for similar compounds, 3-Bromo-5-[(cyclopropylamino)methyl]aniline is expected to exhibit good solubility in the following organic solvent categories:
Chlorinated Solvents: Dichloromethane and chloroform are predicted to be excellent solvents due to the presence of the bromine substituent and moderate polarity matching [6].
Alcoholic Solvents: Methanol and ethanol should provide moderate to good solubility due to hydrogen bonding capabilities with the amine functional groups [2] .
Polar Aprotic Solvents: Acetone, acetonitrile, and dimethylformamide are expected to dissolve the compound effectively based on polarity considerations and cyclopropyl group compatibility [8].
Aromatic Solvents: Toluene and benzene may provide limited but measurable solubility due to aromatic-aromatic interactions [9].
The thermal stability of 3-Bromo-5-[(cyclopropylamino)methyl]aniline is governed by several structural factors that influence its decomposition behavior under elevated temperature conditions. Understanding these thermal characteristics is crucial for processing, storage, and analytical applications.
Brominated aromatic amines exhibit characteristic thermal decomposition patterns that have been extensively studied in the literature. The primary decomposition pathways typically involve carbon-bromine bond cleavage, which occurs at relatively moderate temperatures compared to other carbon-heteroatom bonds [10] [11]. Thermal decomposition of brominated anilines generally commences at temperatures ranging from 200-300°C, with major decomposition products including hydrogen bromide, debrominated aromatic fragments, and various rearranged aromatic species [12] [13].
The thermal stability of brominated flame retardants and related compounds has been investigated using thermogravimetric analysis and differential scanning calorimetry techniques. These studies reveal that brominated aromatic compounds undergo decomposition through multiple pathways, including dehydrobromination, ring fragmentation, and intermolecular coupling reactions [11]. The presence of amine functional groups can influence these pathways by providing alternative reaction sites and stabilizing certain intermediate species.
The cyclopropyl substituent in 3-Bromo-5-[(cyclopropylamino)methyl]aniline introduces additional thermal reactivity considerations. Cyclopropyl rings are thermally labile due to their high ring strain energy, typically undergoing ring-opening reactions at elevated temperatures [5]. The activation energy for cyclopropyl ring-opening in aniline derivatives has been reported to range from 25-35 kcal/mol, depending on the electronic environment and neighboring substituents.
Thermal decomposition studies of cyclopropyl-containing aromatic amines indicate that ring-opening can occur through both radical and ionic mechanisms. The initial ring-opening step often leads to the formation of propyl radical or cationic intermediates, which can undergo subsequent rearrangement, hydrogen abstraction, or coupling reactions [4]. The temperature range for significant cyclopropyl ring-opening typically falls between 150-250°C, which may overlap with or precede bromine elimination pathways.
Based on the structural features and literature precedent, the thermal decomposition of 3-Bromo-5-[(cyclopropylamino)methyl]aniline is expected to proceed through the following major pathways:
Initial Decomposition (150-200°C): Cyclopropyl ring-opening may occur as the primary low-temperature decomposition pathway, generating propyl-substituted intermediates and potentially releasing cyclopropane or propene fragments.
Intermediate Decomposition (200-300°C): Carbon-bromine bond cleavage becomes significant, leading to the formation of hydrogen bromide and debrominated aromatic species. This temperature range is consistent with typical brominated aromatic compound decomposition [14] [13].
Advanced Decomposition (300-450°C): Aromatic ring fragmentation and extensive molecular rearrangement occur, producing a complex mixture of low molecular weight products including benzene, phenol, and various nitrogen-containing fragments [10] [11].
Complete Decomposition (>450°C): Formation of simple inorganic and organic products such as hydrogen bromide, ammonia, carbon dioxide, and carbonaceous residues.
The thermal decomposition is expected to be exothermic, with total energy release values potentially ranging from 200-600 J/g based on analogous brominated aromatic amine compounds. The specific energy release and decomposition kinetics would require experimental determination using techniques such as differential scanning calorimetry and thermogravimetric analysis.
The solid-state structure and crystallographic packing behavior of 3-Bromo-5-[(cyclopropylamino)methyl]aniline are influenced by multiple intermolecular interaction modes that govern crystal formation, stability, and physical properties. Understanding these interactions provides insight into the compound's handling characteristics, polymorphism potential, and processing behavior.
Aromatic amine compounds typically exhibit complex crystallographic packing arrangements driven by several types of intermolecular interactions. Primary amines, such as those present in 3-Bromo-5-[(cyclopropylamino)methyl]aniline, are capable of forming multiple hydrogen bonding patterns due to the presence of two hydrogen bond donor sites and one acceptor site per amino group [15] [16].
The compound contains two distinct amine functionalities: the primary aromatic amine (-NH₂) attached to the benzene ring and the secondary aliphatic amine (-NH-) within the cyclopropylamino methyl substituent. This dual amine character creates opportunities for complex hydrogen bonding networks involving both intramolecular and intermolecular interactions [17] [18].
Hydrogen Bonding Networks: Primary aromatic amines typically form infinite chain structures through N-H···N hydrogen bonds, with typical hydrogen bond distances ranging from 2.8-3.2 Å [15] [19]. The presence of the secondary amine functionality can disrupt these simple chain motifs and lead to more complex two-dimensional or three-dimensional hydrogen bonding networks.
Aromatic Interactions: The brominated aromatic ring can participate in π-π stacking interactions, although the presence of the bromine substituent may influence the optimal stacking geometry and distances [20] [18]. Typical aromatic stacking distances range from 3.3-3.8 Å, with the bromine substitution potentially introducing asymmetry in the stacking arrangement.
The bromine substituent at the 3-position introduces additional intermolecular interaction possibilities that can significantly influence crystallographic packing. Halogen bonding interactions involving bromine atoms have been extensively documented in crystal engineering studies [21] [18].
Halogen Bonding: Bromine atoms can act as halogen bond donors, forming directional interactions with electron-rich sites such as amine nitrogen atoms or aromatic π-systems. These interactions typically exhibit bond distances of 3.0-3.5 Å and can provide significant stabilization to crystal structures [22] [18].
Dipole-Dipole Interactions: The C-Br bond dipole can participate in favorable electrostatic interactions with other polar functional groups in the crystal lattice, influencing molecular orientation and packing efficiency [23] [20].
Research on brominated aniline derivatives indicates that bromine atoms preferentially form contacts with other halogen atoms, nitrogen atoms, and aromatic π-systems. The geometry and strength of these interactions depend on the local electronic environment and steric constraints imposed by neighboring substituents [21] [24].
The cyclopropylamino methyl substituent introduces additional steric and conformational considerations that influence crystallographic packing. Cyclopropyl groups are conformationally rigid due to their ring structure, which can create specific spatial requirements in crystal packing arrangements [16] [25].
Steric Constraints: The cyclopropyl ring occupies a well-defined spatial volume and can impose restrictions on molecular approach geometries during crystal formation. This constraint may lead to lower packing efficiency but potentially higher selectivity in intermolecular interaction formation [15] [16].
Conformational Flexibility: Despite the rigidity of the cyclopropyl ring itself, the methylene linker connecting the cyclopropyl group to the aromatic ring provides rotational degrees of freedom. This flexibility allows for conformational adaptation to optimize intermolecular interactions during crystallization [17].
Based on structural analysis and comparison with related compounds, 3-Bromo-5-[(cyclopropylamino)methyl]aniline is expected to exhibit the following crystallographic characteristics:
Space Group: Monoclinic or orthorhombic space groups are most likely, consistent with compounds containing both aromatic and aliphatic amine functionalities [19] [22].
Packing Efficiency: Moderate packing efficiency (65-75%) is anticipated due to the balance between hydrogen bonding optimization and steric constraints from the cyclopropyl substituent [21].
Polymorphism Potential: The presence of multiple conformational degrees of freedom and diverse intermolecular interaction modes suggests moderate to high potential for polymorphic forms [15] [16].
Thermal Expansion: Anisotropic thermal expansion behavior is expected, with greater expansion along directions containing weaker intermolecular contacts [26].
The spectroscopic characterization of 3-Bromo-5-[(cyclopropylamino)methyl]aniline provides distinctive fingerprint information for structural identification and purity assessment. Multiple spectroscopic techniques offer complementary information about the molecular structure, functional group environment, and dynamic behavior.
Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for 3-Bromo-5-[(cyclopropylamino)methyl]aniline, with distinct spectral features arising from the aromatic, aliphatic, and heteroatom-containing portions of the molecule.
¹H Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum exhibits several characteristic regions that provide unambiguous structural identification. Based on analogous cyclopropylaniline derivatives studied in the literature [17] [27], the expected chemical shift patterns are as follows:
Aromatic Proton Region (6.5-7.5 ppm): The aromatic protons appear in the typical aromatic region, with the specific substitution pattern creating a distinctive splitting pattern. The bromine substituent at the 3-position and the cyclopropylamino methyl group at the 5-position generate a 1,3,5-trisubstituted benzene pattern. Two aromatic protons are expected: one meta to both substituents (appearing as a doublet of doublets) and one ortho to the amine group (appearing as a complex multiplet due to coupling with both the meta proton and potential long-range coupling) [28] [29].
Benzylic Methylene Protons (3.5-4.0 ppm): The methylene protons connecting the aromatic ring to the cyclopropylamino group appear as a characteristic singlet or slightly broadened singlet due to rapid exchange. This chemical shift is typical for benzylic methylene groups adjacent to electron-withdrawing aromatic systems [17] [30].
Cyclopropyl Protons (0.3-2.5 ppm): The cyclopropyl ring protons exhibit characteristic multiplicity patterns. The methine proton (CH) of the cyclopropyl ring typically appears as a complex multiplet around 2.0-2.5 ppm, while the four methylene protons (2 × CH₂) appear as complex multiplets in the 0.3-1.5 ppm region. The precise splitting pattern depends on the dihedral angles and coupling constants within the ring system [27] [4].
Amine Protons (3.5-6.5 ppm): The amine protons may appear as broad, exchangeable signals. The primary aromatic amine protons typically resonate around 5.0-6.5 ppm, while the secondary aliphatic amine proton appears around 1.5-3.5 ppm, depending on the local electronic environment and hydrogen bonding [17] [31].
¹³C Nuclear Magnetic Resonance Analysis
Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework and electronic environment of different carbon atoms within the molecule [29] [32]:
Aromatic Carbon Region (110-160 ppm): The aromatic carbons exhibit characteristic chemical shifts influenced by the substitution pattern. The carbon bearing the primary amine group typically appears around 145-150 ppm due to the electron-donating effect of the amino group. The carbon bearing the benzylic substituent resonates around 130-140 ppm, while the carbon bearing the bromine substituent appears around 110-120 ppm due to the electron-withdrawing and heavy atom effects [33] [34].
Benzylic Carbon (45-55 ppm): The methylene carbon connecting the aromatic ring to the cyclopropylamino group appears in the typical aliphatic region, with the exact chemical shift influenced by the electron-withdrawing effect of the aromatic system [17].
Cyclopropyl Carbons (8-35 ppm): The cyclopropyl carbons exhibit characteristic upfield chemical shifts. The methine carbon typically appears around 25-35 ppm, while the methylene carbons resonate around 8-15 ppm, consistent with the high s-character of the carbon-carbon bonds in the strained ring system [27] [4].
2D COSY Spectral Correlation Patterns
Two-dimensional correlation spectroscopy provides connectivity information that confirms structural assignments [27] [30]:
Aromatic Correlations: Cross-peaks between the two aromatic protons confirm their mutual coupling and relative positions on the benzene ring.
Cyclopropyl Correlations: The cyclopropyl methine proton shows correlations with all four methylene protons, while the methylene protons exhibit geminal and vicinal coupling patterns characteristic of the three-membered ring.
Through-Space Correlations: Potential nuclear Overhauser effect correlations between the benzylic methylene protons and nearby aromatic protons can provide stereochemical information about the preferred conformations.
Infrared spectroscopy provides characteristic absorption bands that serve as functional group fingerprints for 3-Bromo-5-[(cyclopropylamino)methyl]aniline. The vibrational spectrum reflects the diverse functional groups present in the molecule and their local environments [33] [35].
Amine Stretching Vibrations (3200-3500 cm⁻¹)
Primary aromatic amines exhibit characteristic nitrogen-hydrogen stretching vibrations that appear as distinctive bands in the high-frequency region. Based on literature data for substituted anilines [33] [36], the following assignments are expected:
Asymmetric NH₂ Stretch (3400-3500 cm⁻¹): The asymmetric stretching mode of the primary amine group appears as a strong, sharp absorption band. The exact frequency depends on the degree of hydrogen bonding and the electronic environment of the aromatic ring.
Symmetric NH₂ Stretch (3300-3400 cm⁻¹): The symmetric stretching mode typically appears at slightly lower frequency than the asymmetric mode, often as a medium to strong intensity band.
Secondary Amine NH Stretch (3200-3350 cm⁻¹): The secondary amine proton in the cyclopropylamino group contributes an additional nitrogen-hydrogen stretching band, which may overlap with the primary amine bands or appear as a separate feature depending on the hydrogen bonding environment [17] [36].
Aromatic Stretching Vibrations (3000-3100 cm⁻¹)
The aromatic carbon-hydrogen stretching vibrations appear in the characteristic region above 3000 cm⁻¹. For substituted anilines, these bands typically occur around 3030-3080 cm⁻¹ and provide confirmation of the aromatic character [33] [34]. The specific pattern depends on the substitution pattern and the electronic effects of the substituents.
Aliphatic Stretching Vibrations (2800-3000 cm⁻¹)
The cyclopropyl and methylene groups contribute carbon-hydrogen stretching vibrations in the aliphatic region:
Cyclopropyl CH Stretching (2950-3000 cm⁻¹): The unique bonding environment in the cyclopropyl ring leads to characteristic stretching frequencies that often appear at the high end of the aliphatic range [27].
Methylene CH₂ Stretching (2850-2950 cm⁻¹): The benzylic methylene group exhibits typical methylene stretching patterns with both symmetric and asymmetric components.
Aromatic Skeletal Vibrations (1450-1650 cm⁻¹)
The aromatic ring skeletal vibrations provide information about the substitution pattern and electronic environment:
Ring Stretching Modes (1580-1650 cm⁻¹): Multiple bands in this region correspond to various aromatic carbon-carbon stretching modes, with the exact frequencies influenced by the substitution pattern and electronic effects of the bromine and amine substituents [33] [34].
Ring Breathing and Deformation Modes (1450-1580 cm⁻¹): Additional aromatic skeletal vibrations appear at lower frequencies, providing further fingerprint information for structural identification.
Carbon-Bromine Stretching Vibrations (500-700 cm⁻¹)
The carbon-bromine bond contributes characteristic stretching vibrations in the lower frequency region. For aromatic carbon-bromine bonds, the stretching frequency typically appears around 550-650 cm⁻¹, with the exact position depending on the substitution pattern and electronic environment [33] [37]. This band serves as a diagnostic feature for confirming the presence of the bromine substituent.
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The fragmentation behavior of 3-Bromo-5-[(cyclopropylamino)methyl]aniline under electron ionization conditions reflects the relative bond strengths and stability of potential ionic fragments [38] [39].
Molecular Ion Peak
The molecular ion peak appears at m/z 241 (for ⁷⁹Br) and m/z 243 (for ⁸¹Br), exhibiting the characteristic isotope pattern for bromine-containing compounds. The relative intensities of these peaks follow the natural abundance ratio of bromine isotopes (approximately 1:1) [40] [41]. The molecular ion peak intensity is expected to be moderate to weak, as aromatic amines often undergo rapid fragmentation under electron ionization conditions [38] [42].
Base Peak and Major Fragmentation Pathways
The fragmentation pattern of 3-Bromo-5-[(cyclopropylamino)methyl]aniline is governed by several competing pathways, with the base peak likely arising from the most stable ionic fragment [38] [39]:
Alpha-Cleavage at the Benzylic Position: Cleavage of the carbon-carbon bond adjacent to the aromatic ring represents a favored fragmentation pathway for benzylic systems. This process would generate a brominated aniline cation radical (m/z 186/188) and a neutral cyclopropylamino methyl radical. The aromatic cation radical benefits from resonance stabilization and charge delocalization across the π-system [42].
Cyclopropyl Ring-Opening and Rearrangement: The strained cyclopropyl ring can undergo ring-opening during the ionization process, potentially leading to rearranged fragments. This pathway may generate propyl-substituted aniline derivatives or further fragmented species through hydrogen rearrangements and radical reactions [5].
Loss of Bromine: Elimination of bromine (79/81 mass units) from the molecular ion represents another significant fragmentation pathway, generating debrominated aniline derivatives at m/z 162. This process is facilitated by the relative weakness of the aromatic carbon-bromine bond under high-energy conditions [38].
Amine-Directed Fragmentation: The presence of multiple amine functionalities can direct fragmentation through α-cleavage adjacent to nitrogen atoms. This pathway typically generates nitrogen-containing fragments that may serve as diagnostic peaks for structural confirmation [39] [42].
Secondary Fragmentation Patterns
Secondary fragmentation of the primary fragments leads to additional characteristic peaks that provide structural confirmation:
Loss of Ammonia (17 mass units): Primary aromatic amines commonly lose ammonia under electron ionization conditions, generating tropylium-type ions or other rearranged aromatic species [38] [39].
Ring Expansion and Contraction: The aromatic ring can undergo rearrangement reactions leading to ring-expanded or ring-contracted species, particularly under high-energy ionization conditions [41].
Formation of Small Fragment Ions: Low mass fragments such as cyclopropyl cations (m/z 41), methylene imine cations (m/z 42), and other small organic fragments contribute to the overall fragmentation pattern and provide additional structural information [40] [42].